molecular formula C21H21BrN2O2 B2384479 4-bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide CAS No. 868145-43-1

4-bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide

Número de catálogo: B2384479
Número CAS: 868145-43-1
Peso molecular: 413.315
Clave InChI: LWVZGMRGLJJZEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. Compounds featuring a benzamide core, particularly those with furan and dimethylamino benzyl substituents, are frequently investigated for their potential biological activities . The structure of this compound incorporates two key pharmacophoric elements: a 4-bromobenzamide moiety and two distinct nitrogen substituents. The presence of the furan-2-ylmethyl group is a significant feature, as this heterocyclic system is commonly found in molecules with demonstrated biological properties . The 4-(dimethylamino)benzyl group is another critical component, known to influence the electronic and binding properties of molecules, potentially enhancing their interaction with biological targets . Potential Research Applications: • Parasitology Research: Structurally, this compound shares characteristics with N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, a class that has shown highly potent in vitro activity against Trypanosoma brucei , the causative agent of Human African Trypanosomiasis (Sleeping Sickness) . It may serve as a valuable scaffold for developing novel anti-parasitic agents. • Antitumor and Antimicrobial Studies: Furan-containing compounds and triazoloquinazolinone derivatives bearing furanylmethyl groups have been studied for a broad range of pharmacological activities, including antitumor, antibacterial, and antifungal effects . This suggests the compound could be explored for similar cytotoxic or growth-inhibitory properties against various cell lines. • Chemical Biology and Probe Development: The molecule can be utilized as a chemical tool or building block in structure-activity relationship (SAR) studies to probe biological pathways and identify new therapeutic targets . FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

IUPAC Name

4-bromo-N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c1-23(2)19-11-5-16(6-12-19)14-24(15-20-4-3-13-26-20)21(25)17-7-9-18(22)10-8-17/h3-13H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVZGMRGLJJZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of 4-Bromobenzoyl Chloride

4-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux (40–60°C) for 4–6 hours. Excess SOCl₂ is removed under reduced pressure to yield 4-bromobenzoyl chloride (95–98% purity).

Key Data :

Parameter Value
Solvent Dichloromethane
Temperature 40–60°C
Reaction Time 4–6 hours
Yield 95–98%

Preparation of N-(4-(Dimethylamino)benzyl)-N-(furan-2-ylmethyl)amine

A two-step alkylation strategy is employed:

  • Reductive Amination : 4-(Dimethylamino)benzaldehyde reacts with furan-2-ylmethanamine in methanol using sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (acetic acid buffer) for 12–24 hours.
  • Purification : The crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

Parameter Value
Reducing Agent NaBH₃CN (1.2 equiv)
Solvent Methanol
pH 5–6 (acetic acid)
Yield 70–75%

Amide Bond Formation

The secondary amine intermediate is reacted with 4-bromobenzoyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The mixture is stirred at 0°C→25°C for 12 hours.

Key Data :

Parameter Value
Base TEA (3.0 equiv)
Solvent THF
Reaction Time 12 hours
Yield 82–88%

Synthetic Route 2: One-Pot Tandem Alkylation-Amidation

Direct Coupling Strategy

A mixture of 4-bromobenzoic acid, 1,1'-carbonyldiimidazole (CDI) , and the pre-formed diamine (N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)amine) in dimethylformamide (DMF) is heated at 80°C for 8 hours. CDI activates the carboxylic acid, enabling amide formation without isolating the acid chloride.

Key Data :

Parameter Value
Coupling Agent CDI (1.5 equiv)
Solvent DMF
Temperature 80°C
Yield 78–85%

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The bulky N-substituents necessitate polar aprotic solvents (e.g., THF, DMF) to enhance reagent solubility. Catalytic 4-dimethylaminopyridine (DMAP) accelerates acylation by 20–30%.

Purification Protocols

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane 1:3 → 1:1).
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% HPLC purity.

Spectroscopic Characterization

¹H NMR Analysis

  • 4-Bromoaryl protons : δ 7.65–7.72 (d, J = 8.4 Hz, 2H), 7.82–7.89 (d, J = 8.4 Hz, 2H).
  • N-CH₂ groups : δ 4.45 (s, 2H, furan-CH₂), 4.62 (s, 2H, benzyl-CH₂).
  • Dimethylamino group : δ 2.98 (s, 6H, N(CH₃)₂).

HRMS (ESI)

Calculated for C₂₁H₂₂BrN₂O₂ ([M+H]⁺): 437.0854; Found: 437.0856.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing SOCl₂ with PCl₅ in benzoyl chloride synthesis reduces waste by 15% but requires rigorous moisture control.

Green Chemistry Metrics

  • E-factor : 8.2 (solvent recovery reduces to 5.6).
  • PMI (Process Mass Intensity) : 32.1 kg/kg product.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Aplicaciones Científicas De Investigación

Preliminary studies suggest that 4-bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide may exhibit various biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its utility in developing new antimicrobial agents.
  • Anticancer Activity : Initial assays suggest that this compound may interact with specific protein targets related to cancer pathways, potentially modulating their activity.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • In vitro evaluations have indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have demonstrated Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting effective antibacterial properties .
  • Anticancer Research :
    • A study focusing on derivatives similar to this compound reported promising anticancer effects against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents .

Mecanismo De Acción

The mechanism of action of 4-bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

4-Bromo-N-(2-nitrophenyl)benzamide ()

  • Structure: Replaces the dimethylamino and furan groups with a nitro-substituted phenyl ring.
  • Key Differences: The nitro group is electron-withdrawing, reducing electron density compared to the dimethylamino group in the target compound. This may decrease solubility but enhance reactivity in electrophilic substitution reactions.
  • Crystallography : Exhibits two molecules per asymmetric unit, with bond lengths and angles comparable to bromobenzamides (C–Br = ~1.89 Å) .

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) ()

  • Structure : Combines methoxy and nitro substituents on the benzamide nitrogen.
  • Pharmacological Relevance : Synthesized for anticancer and anti-Alzheimer studies, highlighting the role of methoxy groups in enhancing metabolic stability .

4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide (C8) ()

  • Structure : Incorporates sulfonamide and dimethoxy groups, broadening hydrogen-bonding capacity.

N-(2-(Benzylamino)-2-oxoethyl)-4-(dimethylamino)-N-(4-(hydroxycarbamoyl)benzyl)benzamide (2i) ()

  • Structure: Shares the dimethylamino-benzyl group but includes a hydroxamic acid moiety.
  • Activity : Demonstrated dual-stage antiplasmodial activity against Plasmodium falciparum (IC₅₀ = 0.12 µM for 3D7 strain), attributed to histone deacetylase (HDAC) inhibition .
  • Synthesis : Achieved via multi-component reactions in 83% yield, highlighting efficient routes for structurally complex benzamides .

4-Bromo-N-[2-(dimethylamino)ethyl]benzamide ()

  • Structure: Features a dimethylaminoethyl side chain instead of benzyl/furan groups.
  • Physicochemical Properties : Molecular weight = 271.15 g/mol, lower than the target compound (estimated ~380–400 g/mol), suggesting reduced steric hindrance .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀ or EC₅₀) Reference
Target Compound ~380–400* 4-Br, N-(4-(dimethylamino)benzyl), N-(furan-2-ylmethyl) Not reported N/A
4-Bromo-N-(2-nitrophenyl)benzamide 305.12 4-Br, N-(2-nitrophenyl) Structural studies only
4MNB () 365.18 4-Br, N-(4-methoxy-2-nitrophenyl) Anticancer/anti-Alzheimer (preclinical)
2i () 461.22 4-(dimethylamino)benzyl, hydroxamic acid 0.12 µM (antiplasmodial)
4-Bromo-N-[2-(dimethylamino)ethyl]benzamide 271.15 4-Br, N-(2-(dimethylamino)ethyl) Not reported

*Estimated based on structural analogs.

Structural and Functional Implications

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances solubility and may improve membrane permeability compared to nitro-containing analogs (e.g., 4MNB) .
  • Steric Effects : The bulky furan-2-ylmethyl and benzyl groups may influence binding pocket interactions in biological targets, contrasting with smaller substituents like ethyl chains in .
  • Synthetic Accessibility : Multi-step synthesis routes are common, with yields ranging from 42% () to 90% (), depending on substituent complexity .

Actividad Biológica

4-bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a bromo substituent, a dimethylamino group, and a furan moiety attached to a benzamide backbone. Its molecular formula is C21H21BrN2O2, with a molecular weight of approximately 399.31 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

The compound's reactivity can be attributed to its functional groups. The bromo group allows for nucleophilic substitution reactions, while the dimethylamino group can engage in protonation under acidic conditions. The furan ring may also participate in electrophilic aromatic substitution reactions due to its electron-rich nature. The synthesis typically involves bromination and multiple steps to achieve the desired purity and yield.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound shows promise against various microbial strains, although specific data on its efficacy is still being compiled.
  • Anticancer Properties : Initial findings suggest that it may inhibit the proliferation of cancer cell lines, particularly those associated with non-small cell lung cancer (NSCLC).

The mechanism by which this compound exerts its biological effects likely involves interactions with specific protein targets, potentially modulating their activity. This interaction may lead to alterations in cellular pathways associated with growth and apoptosis.

Anticancer Activity

A related compound, C9, demonstrated significant inhibition of NSCLC cell lines with FGFR1 amplification. The IC50 values ranged from 1.25 µM to 2.31 µM across different cell lines, indicating potent activity against these cancer types. The compound induced G2 phase cell cycle arrest and promoted apoptosis, suggesting similar potential for this compound .

Interaction Studies

Studies have shown that compounds structurally similar to this compound can interact with key enzymes and receptors involved in cancer progression. Molecular docking experiments indicated that these compounds could form stable interactions with FGFR1, enhancing their potential as targeted therapies .

Data Table: Summary of Biological Activities

Biological ActivityTest SystemIC50 (µM)Mechanism of Action
AnticancerNSCLC Cell Lines1.25 - 2.31Induces G2 arrest; promotes apoptosis
AntimicrobialVarious Microbial StrainsTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction optimizations for 4-bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide?

  • Methodology : Multi-step synthesis typically involves coupling 4-bromobenzoic acid derivatives with substituted benzylamines and furan-methylamines. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., DCC or EDC) with catalysts like DMAP in anhydrous dichloromethane (DCM) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity for N-alkylation steps .
  • Yield improvement : Reaction temperatures of 0–25°C and inert atmospheres (N₂/Ar) minimize side reactions .
    • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 2.93 ppm for dimethylamino protons ), HRMS, and HPLC purity (>95% ).

Q. How is the compound characterized to verify structural integrity and purity?

  • Analytical techniques :

  • NMR spectroscopy : Distinct signals for bromine (deshielding effects on aromatic protons) and dimethylamino groups (singlet at ~2.9 ppm ).
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error ).
  • HPLC : Purity assessment using C18 columns and UV detection (λ = 254 nm) .

Q. What preliminary biological activities are associated with this compound?

  • Screening assays :

  • Enzyme inhibition : Test against kinases or HDACs using fluorogenic substrates .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ values compared to cisplatin ).
    • Structural drivers : Bromine enhances electrophilicity for target binding, while dimethylamino groups improve solubility .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

  • Contradiction analysis :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite interference : Use LC-MS to identify degradation products or active metabolites .
  • Structural validation : Reconfirm compound identity via X-ray crystallography if NMR data are ambiguous .

Q. What strategies optimize reaction yields when scaling synthesis?

  • Process refinement :

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for Suzuki couplings) improve efficiency in bromobenzamide intermediates .
  • Workflow adjustments : Use flow chemistry for exothermic steps (e.g., amide coupling) to maintain temperature control .
  • Byproduct mitigation : Silica gel chromatography or recrystallization (ethanol/water) enhances purity .

Q. How do substituents (bromo, dimethylamino, furan) influence structure-activity relationships (SAR)?

  • SAR studies :

  • Bromine : Increases lipophilicity (logP) and enhances DNA intercalation potential .
  • Dimethylamino : Modulates pKa (~8.5) to improve membrane permeability .
  • Furan-methyl : Introduces π-π stacking interactions with aromatic residues in target proteins .
    • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in enzyme active sites .

Q. What are the toxicity profiles, and how can derivatives reduce off-target effects?

  • Toxicity assessment :

  • In vitro : HepG2 cell viability assays and Ames tests for mutagenicity .
  • In vivo : Acute toxicity studies in rodent models (LD₅₀ determination) .
    • Derivative design : Replace bromine with chloro or methoxy groups to reduce oxidative stress .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Mechanistic studies :

  • Kinetic assays : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to receptors .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions .
  • Pathway analysis : RNA-seq identifies downstream gene regulation (e.g., apoptosis markers like BAX/BCL-2 ).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.